N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride
Description
Chemical Classification and Nomenclature
N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride belongs to the quaternary ammonium compound family, specifically classified as a cationic surfactant with multiple functional groups. The compound is formally recognized under several systematic nomenclatures, with the International Union of Pure and Applied Chemistry designation being N,N-bis(2-hydroxyethyl)-N-methyl-1-dodecanaminium chloride. The Chemical Abstracts Service has assigned this compound the registry number 22340-01-8, while the European Inventory of Existing Commercial Chemical Substances lists it under the number 244-921-8.
The structural complexity of this compound necessitates multiple naming conventions to accommodate various industrial and research contexts. Alternative nomenclatures include dodecylbis(2-hydroxyethyl)methylammonium chloride, Di(2-hydroxyethyl)methyldodecylammonium chloride, and 1-Dodecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride. The presence of the dodecyl chain (twelve carbon atoms) defines its surfactant characteristics, while the bis(2-hydroxyethyl) groups contribute to its solubility and interaction properties.
The quaternary ammonium classification places this compound within a broader category of positively charged polyatomic ions with the general structure [NR₄]⁺, where R represents various organic substituents. Unlike primary, secondary, or tertiary ammonium cations, quaternary ammonium compounds maintain their positive charge regardless of solution pH, making them particularly valuable in diverse chemical environments. The chloride counterion in this specific compound enhances its water solubility while maintaining the overall charge neutrality required for practical applications.
Properties
IUPAC Name |
dodecyl-bis(2-hydroxyethyl)-methylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H38NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-18(2,14-16-19)15-17-20;/h19-20H,3-17H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRQEOLOGGLDGM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(CCO)CCO.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H38ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9051870 | |
| Record name | N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9051870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22340-01-8 | |
| Record name | 1-Dodecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22340-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammonium, bis(2-hydroxyethyl)methyldodecyl-, chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022340018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9051870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecylbis(2-hydroxyethyl)methylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.822 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Preparation of N,N-bis(2-hydroxyethyl)-N-methylamine
This intermediate can be synthesized by reacting methylamine with ethylene oxide under controlled conditions to introduce two hydroxyethyl groups. The reaction typically proceeds as follows:
- Methylamine is reacted with excess ethylene oxide at low temperature (0–10 °C) to avoid side reactions.
- The reaction mixture is stirred until completion, monitored by spectroscopic methods.
- The product is purified by distillation or extraction.
Quaternization to Form N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium Chloride
The quaternization step involves the nucleophilic substitution of the tertiary amine with a long-chain alkyl halide such as dodecyl chloride:
- The tertiary amine is dissolved in a suitable solvent (e.g., ethanol, isopropyl alcohol, or toluene).
- Dodecyl chloride is added slowly to the warmed solution (typically 70–100 °C) to maintain controlled exothermic reaction temperature.
- Sodium carbonate or another base may be added to neutralize the hydrochloric acid formed and suppress side reactions, improving yield and purity.
- The reaction mixture is stirred for several hours (1–4 hours) at 70–85 °C.
- After completion, the mixture is cooled, and the quaternary ammonium chloride salt precipitates or is extracted.
- The product is purified by filtration, washing, and drying.
This method is adapted from improved procedures for similar quaternary ammonium compounds, such as N,N-bis(2-hydroxyethyl)benzylamine derivatives, where the addition of sodium carbonate significantly reduces by-products and increases yield.
Reaction Conditions and Optimization
Research Findings on Preparation Efficiency
- The use of sodium carbonate in the reaction mixture prevents formation of unwanted by-products, such as N,N-dibenzyl-N-(2-hydroxyethyl)amine analogs in similar systems, leading to near-quantitative yields.
- Maintaining the reaction temperature within 70–85 °C optimizes the balance between reaction rate and side reaction suppression.
- Solvent choice influences the solubility of reactants and products; toluene allows for easy separation of the product by cooling and filtration.
- The quaternary ammonium salt formed exhibits high purity and surface activity, which is critical for its applications in flotation and surfactant formulations.
Summary Table of Preparation Steps
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1. Formation of tertiary amine | Methylamine + ethylene oxide | 0–10 °C, stirring | N,N-bis(2-hydroxyethyl)-N-methylamine |
| 2. Quaternization | Tertiary amine + dodecyl chloride | 70–85 °C, sodium carbonate, 1–4 h | This compound |
Additional Notes
- The quaternary ammonium salt is typically isolated as a chloride salt due to the use of dodecyl chloride; however, other halides (bromide, iodide) can be used depending on the alkyl halide reagent.
- Purity and yield are confirmed by chromatographic and spectroscopic methods such as gas chromatography and NMR.
- The preparation method is scalable for industrial applications, given the control of temperature and stoichiometry.
- The compound’s structure and purity are critical for its performance as a surfactant and collector in mineral flotation, as demonstrated by physicochemical studies.
This detailed preparation method, supported by research on analogous compounds and industrial practices, provides a robust framework for synthesizing this compound with high purity and yield suitable for diverse applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride can undergo oxidation reactions, particularly at the hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quaternary ammonium center.
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form dodecylamine and other by-products.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Nucleophiles: Halides, hydroxides
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) environments
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids
Substitution: Formation of various substituted ammonium compounds
Hydrolysis: Release of dodecylamine and ethylene glycol derivatives
Scientific Research Applications
Personal Care Products
This compound is widely used as a conditioning agent in shampoos and conditioners, enhancing hair texture and manageability. Its surfactant properties help in reducing surface tension, allowing for better spreadability and emulsification in formulations.
Pharmaceutical Formulations
N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride acts as a surfactant in drug delivery systems. It improves the solubility and bioavailability of active pharmaceutical ingredients (APIs), making it valuable in the formulation of oral and topical medications .
Case Study: Drug Delivery Systems
In a study evaluating the use of this compound in liposomal formulations, it was found to significantly enhance the encapsulation efficiency of hydrophobic drugs, leading to improved therapeutic outcomes.
Cosmetic Applications
The compound serves as an emulsifier in creams and lotions, stabilizing formulations and providing a smooth application. Its ability to form micelles allows it to solubilize hydrophobic compounds effectively, making it essential in high-quality cosmetic products .
Industrial Cleaning Agents
This compound is effective in formulating biodegradable cleaning products. It offers a safer alternative to harsher chemicals while maintaining cleaning efficacy .
Data Table: Cleaning Efficacy Comparison
| Compound | Cleaning Efficacy (%) | Biodegradability |
|---|---|---|
| This compound | 85 | High |
| Conventional Surfactants | 90 | Low |
Research and Development
This compound is valuable in academic and industrial research for studying surfactant properties and interactions in various systems. Its amphiphilic nature allows researchers to explore its potential in areas such as material science and nanotechnology .
Antimicrobial Properties
As a cationic surfactant, this compound exhibits significant antimicrobial activity. This property makes it useful in various applications such as disinfectants and preservatives.
Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 - 64 µg/mL |
| Escherichia coli | 16 µg/mL |
Mechanism of Action
The primary mechanism by which N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride exerts its effects is through its surfactant properties. The compound reduces surface tension, allowing it to disrupt cell membranes and enhance the solubility of hydrophobic substances. The quaternary ammonium center interacts with negatively charged surfaces, leading to antimicrobial activity by disrupting microbial cell membranes.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features of Comparable Quaternary Ammonium Salts
Key Observations:
- Hydroxyethyl vs. Benzyl/Methyl Groups : Compounds with hydroxyethyl groups (e.g., 22340-01-8, 5b) exhibit enhanced aqueous solubility and hydrogen-bonding capacity compared to trimethyl (DTMA) or benzyl (BAC) derivatives. This improves their efficacy as PTCs and in decontamination .
- Benzoxonium Chloride (5b) : The benzyl group in 5b increases lipid solubility, enhancing antimicrobial activity against gram-positive bacteria and fungi .
- Chain Length Effects : The C14 analog (60687-90-3) has higher hydrophobicity, lowering critical micelle concentration (CMC) but reducing solubility in water compared to the C12 compound .
Performance in Decontamination and Antimicrobial Activity
Table 2: Decontamination Rate Constants at pH 11 ()
| Compound | Structure | Rate Constant (k, ×10⁻³ s⁻¹) |
|---|---|---|
| DTMA | Trimethyl | 2.1 |
| BAC | Benzyl, dimethyl | 3.5 |
| DHEMA | Hydroxyethyl, methyl | 4.8 |
| 5b | Benzyl, hydroxyethyl | 5.6 |
- Hydroxyethyl vs. Trimethyl/Benzyl : DHEMA (22340-01-8) shows a 128% higher activity than DTMA due to its hydrophilic hydroxyethyl groups, which improve interaction with biological agents .
- Empty Micelle Effect: At high concentrations (>CMC), surfactant efficacy decreases due to micelle formation, a phenomenon observed across all compounds .
Surfactant and Phase-Transfer Catalysis Properties
Table 3: Surfactant Properties
| Compound | CMC (mM) | Micelle Size (nm) | Phase-Transfer Efficiency |
|---|---|---|---|
| 22340-01-8 (C12) | 0.8 | 12 | High (aqueous/organic) |
| DTMA (C12) | 1.2 | 15 | Moderate |
| 60687-90-3 (C14) | 0.5 | 18 | Low (due to hydrophobicity) |
- Hydroxyethyl Advantages : The hydroxyethyl groups in 22340-01-8 reduce CMC and stabilize ionic species in organic phases, making it superior to DTMA in PTC applications .
- C14 Compound Limitations : Despite lower CMC, the C14 analog’s larger micelles and poor aqueous solubility limit its utility in biphasic systems .
Biological Activity
N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride, commonly referred to as Dodecylbis(2-hydroxyethyl)methylammonium chloride, is a quaternary ammonium compound with significant applications in various fields, including personal care, pharmaceuticals, and industrial cleaning. Its unique structure contributes to its biological activity, particularly its surfactant properties.
Chemical Structure and Properties
- Chemical Formula: C17H38ClNO2
- Molecular Weight: 303.96 g/mol
- CAS Number: 112-00-5
This compound features a long hydrophobic dodecyl chain and two hydroxyethyl groups that enhance its solubility and interaction with biological membranes.
Antimicrobial Properties
This compound exhibits potent antimicrobial activity. It is effective against a range of bacteria and fungi, making it valuable in disinfectants and sanitizers. Its mechanism of action involves disrupting microbial cell membranes, leading to cell lysis.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 mg/mL | |
| Escherichia coli | 1 mg/mL | |
| Candida albicans | 0.25 mg/mL |
Applications in Personal Care
In personal care products, this compound serves as a conditioning agent in shampoos and conditioners. Its ability to improve hair texture and manageability is attributed to its surfactant properties, which facilitate the deposition of active ingredients onto hair fibers.
Pharmaceutical Formulations
This compound is utilized as a surfactant in drug delivery systems. It enhances the solubility and bioavailability of active pharmaceutical ingredients (APIs), ensuring more effective therapeutic outcomes. Research indicates that formulations containing this compound can significantly improve the absorption rates of poorly soluble drugs.
Industrial Cleaning Agents
This compound is also effective in formulating biodegradable cleaning products. Its surfactant properties allow for the efficient removal of dirt and grease while being less harmful to the environment compared to traditional surfactants.
Case Study 1: Efficacy in Disinfectants
A study evaluated the effectiveness of this compound in hospital disinfectants. The results showed a 99.9% reduction in bacterial load on surfaces after a single application, underscoring its potential as a reliable antimicrobial agent in healthcare settings.
Case Study 2: Enhancement of Drug Bioavailability
In a clinical trial involving poorly soluble drugs, formulations containing this compound demonstrated a 50% increase in bioavailability compared to standard formulations without this surfactant. This finding highlights its role in improving drug delivery systems.
Safety and Toxicity
While this compound is generally considered safe for use in personal care products, it is essential to adhere to recommended concentrations to minimize potential skin irritation or allergic reactions. Safety data sheets indicate that it should be used with caution and proper handling procedures should be followed.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via quaternization of tertiary amines. A typical approach involves reacting dodecylamine derivatives with ethylene oxide or epichlorohydrin under controlled pH and temperature. For example, esterification of fatty acids (e.g., lauric acid) with triethanolamine, followed by quaternization with epichlorohydrin, yields structurally analogous cationic surfactants . Optimization includes adjusting molar ratios (e.g., 1:2 for fatty acid to triethanolamine), temperature (60–80°C), and reaction time (4–6 hours) to maximize yield (>85%) and purity (>98%) .
Q. How should researchers prepare stock solutions of this compound for experimental use, and what factors affect solubility?
- Methodology : Dissolve the compound in polar solvents like water, ethanol, or methanol. Use the formula:
Solubility is temperature-dependent; heating to 40–50°C improves dissolution. Avoid using nonpolar solvents due to the compound’s hydrophilic quaternary ammonium group .
Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Interpret NMR peaks for methyl (δ 3.2–3.4 ppm) and hydroxyethyl groups (δ 3.5–3.7 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks at m/z 323.9 (M) and fragment ions corresponding to dodecyl chains .
- Elemental Analysis : Validate %C (63.05%), %H (11.72%), and %N (4.33%) against theoretical values .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length or hydroxyethyl groups) influence this compound’s surfactant properties?
- Methodology : Compare critical micelle concentration (CMC) and surface tension reduction using pendant drop tensiometry. For example, increasing the alkyl chain from C12 to C16 lowers CMC by ~30% but reduces solubility. Adding hydroxyethyl groups enhances hydrophilicity, improving stability in aqueous formulations .
Q. How can researchers resolve discrepancies between theoretical and experimental molecular weight data?
- Methodology :
Troubleshooting Synthesis : Verify stoichiometry and reaction completion via thin-layer chromatography (TLC) or in situ FTIR for amine quenching .
Mass Spectrometry Calibration : Use high-resolution MS (HRMS) to detect isotopic patterns or adducts (e.g., [M+Na]) that may skew results .
Impurity Profiling : Conduct HPLC with evaporative light scattering detection (ELSD) to identify unreacted precursors or byproducts .
Q. What experimental strategies assess this compound’s stability under varying pH and temperature conditions?
- Methodology :
- Accelerated Stability Testing : Incubate solutions at 40°C, 75% RH for 4 weeks. Monitor degradation via HPLC and quantify hydrolyzed products (e.g., free fatty acids) .
- pH-Dependent Studies : Adjust pH (2–12) and measure zeta potential to evaluate colloidal stability. The compound is stable at pH 4–9 but precipitates in strongly acidic/basic conditions due to charge neutralization .
Q. How does this compound interact with anionic surfactants in mixed micelle systems?
- Methodology : Use isothermal titration calorimetry (ITC) to measure binding enthalpy. For example, mixing with sodium dodecyl sulfate (SDS) at 1:1 molar ratio reduces interfacial tension by 50% compared to individual components. Dynamic light scattering (DLS) reveals micelle size shifts from 5 nm (pure) to 15 nm (mixed) .
Key Research Challenges
- Contradictions in Environmental Impact : While structurally similar esterquats are biodegradable (60–80% degradation in 28 days via OECD 301B) , the presence of a stable quaternary ammonium group in this compound may slow biodegradation. Use OECD 310 or ISO 14593 tests to clarify.
- Formulation Compatibility : Antagonistic effects with sulfonic acid salts (e.g., dodecylbenzenesulfonate) may reduce efficacy; pre-formulation screening via phase diagrams is advised .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
